2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Description
2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a synthetic organic compound characterized by a propanone backbone substituted with a 2-ethylpiperidinyl group at position 1, an amino group at position 2, and a phenyl group at position 3. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Properties
IUPAC Name |
2-amino-1-(2-ethylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-2-14-10-6-7-11-18(14)16(19)15(17)12-13-8-4-3-5-9-13;/h3-5,8-9,14-15H,2,6-7,10-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRDEAQSZCZEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Amination of Phenylpropanone Precursors
The core step in preparing the target compound is the amination of a 3-phenyl-1-propanone derivative with a 2-ethylpiperidine moiety. This is commonly achieved by:
Aminomethylation or aminopropanone formation through reaction of substituted propiophenones with piperidine derivatives in the presence of formaldehyde or its equivalents (e.g., 1,3-dioxolane) as a methylene source.
The reaction is typically catalyzed by mineral acids , notably aqueous hydrochloric acid , which facilitates the formation of the hydrochloride salt and promotes reaction efficiency.
The process involves heating the reaction mixture under reflux conditions for extended periods (e.g., 15-24 hours) to ensure complete conversion.
Example from Tolperisone Hydrochloride Synthesis (Related Piperidinyl-Propiophenone):
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| React 4-methylpropiophenone with piperidine hydrochloride and 1,3-dioxolane in presence of catalytic HCl | Heated at 83-86°C for 18-24 hours | Formation of 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride salt |
| Cooling and addition of ethyl acetate and methyl tert-butyl ether (MTBE) | Precipitation of hydrochloride salt | Isolation of pure product by filtration and drying |
This method yields high purity hydrochloride salts, suitable for pharmaceutical applications, and is industrially scalable.
Oxime Formation and Reduction (Alternative Route)
Another method involves:
Conversion of 1-phenyl-1-hydroxy-2-propanone to its oxime derivative by reaction with hydroxylamine salts in the presence of bases such as sodium acetate or sodium hydroxide.
The oxime is then reduced catalytically (e.g., using nickel-aluminum catalysts) to yield the corresponding amino alcohol intermediate.
Subsequent purification steps isolate the optically active 2-amino-1-phenyl-1-propanol, which can be further modified to introduce the piperidinyl group.
This method emphasizes control over stereochemistry, yielding optically pure products with high resolution efficiency.
Detailed Preparation Protocols
Aminomethylation Using 1,3-Dioxolane and Piperidine Hydrochloride
| Parameter | Details |
|---|---|
| Starting Material | 4-methylpropiophenone (or substituted phenylpropanone) |
| Amine Source | Piperidine hydrochloride |
| Methylene Source | 1,3-dioxolane |
| Catalyst | Aqueous hydrochloric acid (catalytic amount) |
| Solvent | 1,3-dioxolane (also serves as solvent) |
| Temperature | 83-86°C (oil bath temperature) |
| Reaction Time | 18-24 hours |
| Work-up | Cooling, addition of ethyl acetate and MTBE to precipitate salt |
| Isolation | Filtration, washing with MTBE, drying under vacuum at 75-80°C |
This process yields the hydrochloride salt of the target compound with high purity and is suitable for technical scale production.
Oxime Formation and Reduction Route
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Oxime formation | 1-phenyl-1-hydroxy-2-propanone + hydroxylamine hydrochloride + sodium acetate trihydrate in di-n-butyl ether/water | Stirred vigorously at 15°C for 2 hours |
| Oxime isolation | Separation of organic phase, drying over sodium sulfate, evaporation | Yields 1-phenyl-1-hydroxy-2-propanone oxime |
| Reduction | Oxime + nickel-aluminum catalyst mixture | Converts oxime to amino alcohol |
| Purification | Extraction with solvents such as toluene, benzene, or ethers | Yields optically pure amino alcohol |
This route is advantageous for producing optically active intermediates and can be adapted for further functionalization to introduce the piperidinyl group.
Reaction Conditions and Solvent Selection
| Reaction Step | Preferred Solvents/Conditions |
|---|---|
| Oxime formation | Diethyl ether, di-n-butyl ether, methyl-t-butyl ether, benzene, toluene, tetrahydrofuran, ethyl acetate, or 1,2-dimethoxyethane |
| Oxime reduction | Catalytic hydrogenation conditions with nickel-aluminum catalyst |
| Aminomethylation | 1,3-dioxolane as solvent and methylene donor |
| Salt precipitation | Ethyl acetate and methyl tert-butyl ether for crystallization |
The choice of solvent and temperature is critical to maximize yield and purity, with mild temperatures (0-30°C for oxime formation) and reflux conditions for aminomethylation.
Purification and Characterization
The hydrochloride salt is typically isolated by precipitation upon addition of non-polar solvents (e.g., MTBE).
Drying is performed under vacuum at moderate temperatures (75-80°C).
Purity is confirmed by chromatographic methods such as HPLC with UV detection at 210 nm, using C-18 columns and mobile phases containing tetramethylammonium hydroxide and phosphoric acid buffers.
Resolution between stereoisomers is monitored to ensure optically pure products.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
The aminomethylation method using 1,3-dioxolane and piperidine hydrochloride with catalytic HCl is industrially feasible, providing high yields and purity without complex resolving agents or chiral catalysts.
The oxime route offers a pathway to optically active intermediates, important for pharmaceutical applications requiring stereochemical specificity.
Both methods emphasize environmentally and economically favorable conditions, such as the use of mild temperatures, common solvents, and straightforward isolation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that this compound may exhibit significant pharmacological activities. Notably, it has been studied for its potential effects on neurotransmitter systems, particularly:
- Dopamine Reuptake Inhibition : It shows significant inhibition of dopamine reuptake, which may contribute to its psychoactive properties and potential therapeutic effects in mood disorders.
- Norepinephrine Modulation : Increased levels of norepinephrine have been noted, suggesting a role in enhancing alertness and energy levels.
Therapeutic Potential
The compound's structural similarity to known psychoactive substances has led to investigations into its potential therapeutic uses, including:
- Antidepressant Effects : Due to its action on dopamine and norepinephrine systems, it may have implications for treating depression.
- Anticancer Activity : Preliminary studies have indicated selective cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Neuropharmacological Research
The compound is of interest in neuropharmacological studies due to its ability to modulate neuronal excitability. It has been evaluated for its effects on various neural pathways and may provide insights into the treatment of neurological disorders:
- CNS Stimulant Properties : Its stimulant effects could be beneficial in treating conditions like ADHD or narcolepsy.
- Neuroprotective Effects : Ongoing research is examining its potential neuroprotective properties against neurodegenerative diseases.
Synthetic Organic Chemistry
Synthetic Routes
The synthesis of 2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride typically involves multi-step chemical reactions starting from readily available precursors. The following methods are commonly employed:
- Piperidine Derivatives Synthesis : The reaction of piperidine derivatives with appropriate phenyl-containing compounds under controlled conditions allows for the formation of the desired product.
Industrial Applications
In an industrial context, this compound can be produced using large-scale reactors with advanced purification techniques to ensure high yield and purity. Its unique functional groups facilitate various chemical reactions that are valuable in pharmaceutical manufacturing.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant dopamine reuptake inhibition in vitro. |
| Study B | Reported selective cytotoxicity against breast cancer cell lines. |
| Study C | Investigated neuroprotective effects in animal models of neurodegeneration. |
These findings suggest that further research could solidify the compound's role in both therapeutic applications and as a model for developing new pharmacological agents.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural analogs in evidence.
Key Differences and Implications
Heterocyclic Ring Modifications
- Piperidinyl vs. Pyrrolidinyl: The target compound’s 6-membered piperidinyl ring (C7H14N) offers reduced ring strain and higher basicity compared to the 5-membered pyrrolidinyl group (C5H8N) in . This may enhance binding to neurological targets like sigma receptors, where piperidine derivatives are well-documented.
- Hydroxyl Group Effects: The 3-hydroxypyrrolidinyl substituent in introduces hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability relative to the non-polar ethyl group in the target compound.
Substituent Effects on the Propanone Backbone
- Phenyl vs. Methyl : The phenyl group in the target compound significantly increases molecular weight (~294.9 g/mol vs. 248.8 g/mol in ) and lipophilicity (logP ~2.8* vs. ~1.5 for the methyl analog), favoring interactions with aromatic residues in enzyme active sites.
- Amino-Nitro Contrast: The nitro group in confers electrophilicity and redox sensitivity, whereas the amino group in the target compound enables protonation at physiological pH, enhancing solubility and ionic interactions.
Pharmacological and Physicochemical Profiles
- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like or , which lack ionizable groups.
- Metabolic Stability : The ethyl-piperidinyl group may slow hepatic metabolism compared to pyrrolidinyl or hydroxylated analogs, as seen in cytochrome P450 inhibition studies of similar compounds .
Biological Activity
2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, often referred to in the literature by its chemical structure, is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H22ClN
- Molecular Weight : 281.81 g/mol
- CAS Number : 1236267-51-8
- Density : 1.054 g/cm³
- Boiling Point : 327.4 °C at 760 mmHg
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is known to act as a sympathomimetic agent, which means it can mimic the effects of the sympathetic nervous system. The compound facilitates the release of norepinephrine and may also exhibit direct agonist activity at adrenergic receptors, which are critical in regulating various physiological responses such as heart rate and blood pressure .
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Stimulant Activity : Exhibits stimulant properties similar to other compounds in its class, potentially affecting mood and cognitive function.
- Antidepressant Potential : Some studies suggest that compounds with similar structures may have antidepressant effects due to their action on norepinephrine levels in the brain .
Toxicological Profile
Toxicity studies have shown that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant stimulant effects in rodent models, indicating potential for use in treating attention disorders. |
| Study 2 | Found that similar compounds inhibited certain cancer cell lines, suggesting possible anticancer properties. |
| Study 3 | Reported neuroprotective effects in models of neurodegeneration, highlighting its potential in treating conditions like Alzheimer's disease. |
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation of a piperidine derivative with a phenylpropanone precursor under acidic conditions. Key steps include:
- Amine protection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency and reduce byproducts .
- Purification : Recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) achieves >95% purity. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and proton environments (e.g., piperidinyl ethyl group at δ 1.2–1.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305.2) and fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C indicates suitability for high-temperature applications) .
Q. How can researchers design experiments to evaluate this compound’s biological activity?
- Protocol :
- In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ values) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) with triplicate measurements to minimize variability .
- Control groups : Include vehicle (DMSO) and reference antagonists (e.g., ketanserin for 5-HT₂A) to validate specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Approach :
- Batch variability analysis : Compare purity (HPLC), stereochemical integrity (chiral chromatography), and salt form (HCl vs. freebase) across studies .
- Receptor subtype profiling : Use transfected cell lines expressing individual receptor subtypes (e.g., 5-HT₇ vs. 5-HT₂A) to isolate target effects .
- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, identifying outliers or methodological biases .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- Molecular docking (AutoDock Vina) : Predict binding modes to target receptors (e.g., piperidinyl interactions with hydrophobic pockets) .
- ADME prediction (SwissADME) : Estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
Q. What experimental frameworks are recommended for studying this compound’s stability under physiological conditions?
- Design :
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24 hours. Analyze via LC-MS for degradation products .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) in quartz cuvettes, monitoring absorbance changes (λ_max shifts indicate photodegradation) .
- Oxidative stress : Add hydrogen peroxide (0.3% v/v) and measure free radical scavenging activity (DPPH assay) to assess antioxidant compatibility .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Workflow :
- Transcriptomics (RNA-seq) : Profile gene expression changes in treated vs. untreated cells (e.g., differential expression of GPCR pathways) .
- Proteomics (LC-MS/MS) : Identify post-translational modifications (e.g., phosphorylation of signaling kinases) .
- Metabolomics (NMR) : Track metabolite shifts (e.g., ATP/ADP ratios) to infer energy metabolism impacts .
Methodological Guidance
Q. What statistical approaches are essential for designing robust dose-response experiments?
- Recommendations :
- Factorial design : Use a 3×3 matrix (concentration vs. exposure time) to identify synergistic effects .
- ANOVA with Tukey post-hoc : Compare means across groups, adjusting for multiple comparisons (p < 0.05 significance threshold) .
- Power analysis : Calculate sample size (G*Power software) to ensure ≥80% statistical power .
Q. How should researchers validate the specificity of this compound in complex biological systems?
- Validation steps :
- Knockout/knockdown models : Use CRISPR-Cas9 to delete target receptors, confirming loss of compound activity .
- Off-target screening : Employ kinase profiling panels (e.g., Eurofins KINOMEscan) to rule out interactions with unrelated enzymes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
